3-Methyl-2-[(oxan-3-yl)methoxy]pyridine
Description
Properties
IUPAC Name |
3-methyl-2-(oxan-3-ylmethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10-4-2-6-13-12(10)15-9-11-5-3-7-14-8-11/h2,4,6,11H,3,5,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFZUZNNWFKRPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCCOC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[(oxan-3-yl)methoxy]pyridine typically involves the reaction of 3-methylpyridine with oxan-3-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[(oxan-3-yl)methoxy]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the pyridine ring to a piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the oxan-3-ylmethoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Methyl-2-[(oxan-3-yl)methoxy]pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-2-[(oxan-3-yl)methoxy]pyridine involves its interaction with specific molecular targets. The oxan-3-ylmethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, affecting the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a) 3-Methyl-2-{1-(1,3,4-thiadiazol-2-yl)piperidin-4-ylmethoxy}pyridine (CAS: 2201653-30-5)
- Structural Similarities : Both compounds share a 3-methylpyridine core with a substituted methoxy group at the 2-position.
- Key Differences : The methoxy group in this analogue is attached to a piperidine ring fused with a thiadiazole group, introducing sulfur and additional nitrogen atoms. This modification likely enhances electronic interactions and alters binding affinities compared to the oxan-3-yl group in the target compound .
b) [2-(Oxan-4-yloxy)pyridin-3-yl]methanamine
- Structural Similarities : Contains an oxan (tetrahydropyran) group linked to the pyridine ring.
- Key Differences : The oxan group is positioned at the 4-yloxy site rather than the 3-yl methoxy group in the target compound. Positional isomerism may affect solubility and steric interactions in biological systems .
Substituent Effects on Reactivity and Bioactivity
a) Methoxy vs. Bromide Substitutions
- Evidence from SARS-CoV-2 Mpro inhibitor studies shows that replacing a methoxy group with bromide on pyridine (e.g., compound V to VI) moderately improves binding energy (from -6.31 to -6.56 kcal mol⁻¹). This suggests that electron-withdrawing groups like bromide enhance target interactions compared to methoxy’s electron-donating effects .
b) Methoxy vs. Hydroxyl Groups
- Anticancer studies reveal that hydroxyl-substituted pyridines generally exhibit higher antiproliferative activity than methoxy analogues. For example, compounds with an m-hydroxyl group on a phenyl ring showed superior potency, likely due to improved hydrogen-bonding capabilities. However, exceptions exist, such as methoxy derivatives with trifluoromethyl sulfonamide moieties, which retain strong activity .
c) Pyridine vs. Pyran Rings
Data Table: Key Comparative Properties
Research Implications and Gaps
- Synthetic Routes : The target compound’s synthesis may parallel methods for 2-methoxy-pyridines (e.g., nucleophilic substitution or oxidative cyclization, as in and ).
- Biological Potential: The oxan-3-yl group’s role in modulating pharmacokinetics (e.g., metabolic stability) warrants further investigation, particularly in antiviral or anticancer contexts.
- Comparative Studies : Direct experimental comparisons with analogues (e.g., thiadiazole-piperidine derivatives) are needed to validate inferred properties.
Biological Activity
3-Methyl-2-[(oxan-3-yl)methoxy]pyridine is a heterocyclic compound with a unique structural configuration that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a methoxy group and an oxane moiety. The molecular structure enhances its chemical reactivity, particularly through nucleophilic substitutions and electrophilic aromatic substitutions. The methoxy group can act as a leaving group, facilitating further functionalization, while the oxane ring may undergo ring-opening reactions under specific conditions.
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : Similar compounds have shown effectiveness against various microbial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : The compound's structural features may allow it to interact with inflammatory pathways, making it a candidate for anti-inflammatory drug development.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of compounds structurally related to this compound:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| This compound | Methoxy and oxane substituents | Potential antimicrobial |
| 5-Methylpyridin-2(1H)-one | Lacks oxane substituent | Moderate enzyme inhibition |
| 2-(Methoxymethyl)pyridine | Methoxy group only | Limited biological activity |
| 4-(Oxan-3-yloxy)pyridine | Different substitution pattern | Similar enzyme inhibition |
This comparison highlights the unique structural features of this compound that may confer distinct biological properties, warranting further investigation in drug development.
The mechanism of action for this compound is primarily attributed to its interactions with specific molecular targets. The oxan moiety can facilitate hydrogen bonding and other non-covalent interactions, enhancing the compound's binding affinity and specificity. Additionally, the pyridine ring can engage in π–π stacking interactions with aromatic residues in proteins .
Case Studies and Research Findings
Several studies have explored the biological activity of pyridine derivatives, providing insights into their therapeutic potential:
- Cytotoxicity Studies : Research has demonstrated that derivatives of pyridine can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown IC50 values below 100 µM against cancer cell lines such as MCF-7 (breast) and DU145 (prostate) cells .
- Enzyme Inhibition : Some studies indicate that pyridine derivatives can serve as effective enzyme inhibitors. For example, certain compounds have shown potent inhibition against c-MET and VEGFR-2 enzymes, which are critical targets in cancer therapy .
Future Directions
Given the promising biological activities observed in preliminary studies, further research is essential to elucidate the full therapeutic potential of this compound. Future investigations should focus on:
- Detailed structure–activity relationship (SAR) studies to optimize the compound's efficacy.
- In vivo studies to assess pharmacokinetics and therapeutic outcomes in disease models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
